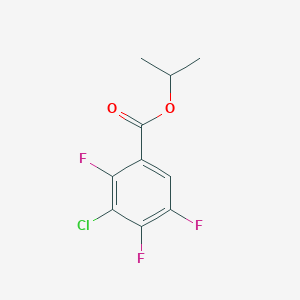![molecular formula C12H17F6NO B6312848 4-[2,2-Dimethyl-4,4-bis(trifluoromethyl)cyclobutyl]morpholine CAS No. 1357625-70-7](/img/structure/B6312848.png)
4-[2,2-Dimethyl-4,4-bis(trifluoromethyl)cyclobutyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2,2-Dimethyl-4,4-bis(trifluoromethyl)cyclobutyl]morpholine is a synthetic organic compound characterized by the presence of a morpholine ring attached to a cyclobutyl group, which is further substituted with two trifluoromethyl groups and two methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2,2-Dimethyl-4,4-bis(trifluoromethyl)cyclobutyl]morpholine typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often involve the use of strong bases or acids to facilitate the cyclization process. For example, the cyclization of a precursor containing a morpholine ring and a cyclobutyl group can be achieved using a strong base like sodium hydride in an aprotic solvent such as dimethylformamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product from reaction mixtures.
化学反応の分析
Types of Reactions
4-[2,2-Dimethyl-4,4-bis(trifluoromethyl)cyclobutyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the cyclobutyl ring or the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives, depending on the nucleophile employed.
科学的研究の応用
4-[2,2-Dimethyl-4,4-bis(trifluoromethyl)cyclobutyl]morpholine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly those containing fluorinated groups, which are valuable in medicinal chemistry.
Biology: It may be used in the development of biologically active compounds, including potential pharmaceuticals with unique properties due to the presence of trifluoromethyl groups.
Medicine: Research into its potential therapeutic applications, such as in the design of new drugs with improved efficacy and safety profiles.
Industry: The compound’s unique structural features make it useful in the development of advanced materials, including polymers and coatings with enhanced properties.
作用機序
The mechanism by which 4-[2,2-Dimethyl-4,4-bis(trifluoromethyl)cyclobutyl]morpholine exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of trifluoromethyl groups can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug design. The exact pathways involved would depend on the specific biological context and target.
類似化合物との比較
Similar Compounds
4-[2,2-Dimethyl-4,4-bis(trifluoromethyl)cyclobutyl]piperidine: Similar in structure but with a piperidine ring instead of a morpholine ring.
4-[2,2-Dimethyl-4,4-bis(trifluoromethyl)cyclobutyl]pyrrolidine: Contains a pyrrolidine ring instead of a morpholine ring.
4-[2,2-Dimethyl-4,4-bis(trifluoromethyl)cyclobutyl]azetidine: Features an azetidine ring in place of the morpholine ring.
Uniqueness
4-[2,2-Dimethyl-4,4-bis(trifluoromethyl)cyclobutyl]morpholine is unique due to the combination of its morpholine ring and the highly substituted cyclobutyl group. The presence of two trifluoromethyl groups imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications, particularly in drug design.
特性
IUPAC Name |
4-[2,2-dimethyl-4,4-bis(trifluoromethyl)cyclobutyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F6NO/c1-9(2)7-10(11(13,14)15,12(16,17)18)8(9)19-3-5-20-6-4-19/h8H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMFJIGIMZFUNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1N2CCOCC2)(C(F)(F)F)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F6NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]toluene](/img/structure/B6312776.png)











